molecular formula C19H13F2N3O4 B2551349 N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-53-8

N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2551349
CAS No.: 899741-53-8
M. Wt: 385.327
InChI Key: KIGUDAISIQOYRA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F2N3O4 and its molecular weight is 385.327. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationship (SAR) Studies

SAR studies involving similar compounds, such as 5,6-diarylpyridines, have led to the development of potent and selective human CB1 inverse agonists. These studies are crucial for understanding the molecular basis of drug-receptor interactions and can guide the design of compounds with improved efficacy and safety profiles (Meurer et al., 2005).

Antidepressant and Nootropic Agents

Research on Schiff's bases and 2-azetidinones derived from pyridine carbohydrazides, similar in structural complexity to the queried compound, has shown potential antidepressant and nootropic activities. These findings highlight the importance of structural diversity in the discovery of new CNS active agents (Thomas et al., 2016).

Metabolism and Disposition Studies

The use of 19F-NMR spectroscopy in drug discovery programs for studying the metabolism and disposition of related compounds emphasizes the importance of analytical techniques in understanding the pharmacokinetics of new drug candidates. Such studies are essential for identifying potential metabolic issues early in the drug development process (Monteagudo et al., 2007).

Synthesis of Radiosensitizers and Cytotoxins

The synthesis of nitrothiophene derivatives, which share structural motifs with the queried compound, for use as radiosensitizers and cytotoxins, demonstrates the potential of such compounds in cancer therapy. These studies contribute to the development of treatments that could enhance the efficacy of radiation therapy or selectively kill cancer cells under hypoxic conditions (Threadgill et al., 1991).

Crystal Structure Studies

Investigations into the crystal structures of diflunisal carboxamides reveal the significance of structural analysis in understanding the physical properties of compounds and their interactions at the molecular level. Such studies can inform the design of compounds with desired properties for various applications (Zhong et al., 2010).

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c20-14-5-6-16(21)17(9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGUDAISIQOYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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